molecular formula C28H29N3O5 B12775880 1,2,4-Triazolidine-1,3-dicarboxylic acid, 3-benzoyl-5-phenyl-4-(phenylmethyl)-, diethyl ester CAS No. 102433-77-2

1,2,4-Triazolidine-1,3-dicarboxylic acid, 3-benzoyl-5-phenyl-4-(phenylmethyl)-, diethyl ester

Cat. No.: B12775880
CAS No.: 102433-77-2
M. Wt: 487.5 g/mol
InChI Key: MQOKBAOCHNZZRC-UHFFFAOYSA-N
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Description

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine is a complex organic compound characterized by its unique triazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-4-benzyl-5-phenyl-1,2,4-triazolidine: A structurally similar compound with slight variations in the substituents.

    4-Benzoyl-5-phenyl-1,2,4-triazolidine: Another related compound with a different substitution pattern.

Uniqueness

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine is unique due to its specific combination of functional groups and its triazolidine ring structure

Properties

CAS No.

102433-77-2

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

1-O-benzoyl 4-O-ethyl 2-benzyl-5-ethyl-3-phenyl-1,2,4-triazolidine-1,4-dicarboxylate

InChI

InChI=1S/C28H29N3O5/c1-3-24-30(27(33)35-4-2)25(22-16-10-6-11-17-22)29(20-21-14-8-5-9-15-21)31(24)28(34)36-26(32)23-18-12-7-13-19-23/h5-19,24-25H,3-4,20H2,1-2H3

InChI Key

MQOKBAOCHNZZRC-UHFFFAOYSA-N

Canonical SMILES

CCC1N(C(N(N1C(=O)OC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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